molecular formula C8H13BF4N2 B11823256 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate

1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate

Cat. No.: B11823256
M. Wt: 224.01 g/mol
InChI Key: ZXANQIXSGKXXRF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a 1,2-dimethyl-3-prop-1-enylimidazolium cation and a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with 3-chloropropene in the presence of a base such as potassium carbonate. The resulting 1,2-dimethyl-3-prop-1-enylimidazole is then treated with tetrafluoroboric acid to yield the desired imidazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazolium cation can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetrafluoroborate anion can stabilize these interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is unique due to its specific combination of the imidazolium cation and tetrafluoroborate anion. This combination imparts unique properties such as high thermal stability, low viscosity, and excellent solubility in various solvents. These properties make it particularly useful in applications requiring stable and efficient ionic liquids .

Properties

Molecular Formula

C8H13BF4N2

Molecular Weight

224.01 g/mol

IUPAC Name

1,2-dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C8H13N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1

InChI Key

ZXANQIXSGKXXRF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC=CN1C=C[N+](=C1C)C

Origin of Product

United States

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